molecular formula ¹³C₂H₅NO B1145959 Acetamide-13C2 CAS No. 600726-26-9

Acetamide-13C2

Cat. No.: B1145959
CAS No.: 600726-26-9
M. Wt: 61.05
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide-13C2 is a labeled variant of acetamide, where two carbon atoms are replaced with the isotope carbon-13. This isotopic labeling is particularly useful in scientific research for tracking molecular pathways and understanding metabolic processes. Acetamide itself is an organic compound with the formula CH3CONH2, derived from acetic acid. It is a colorless, hygroscopic solid that finds use as a plasticizer and industrial solvent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetamide-13C2 can be synthesized through the dehydration of ammonium acetate, where the acetate is isotopically labeled with carbon-13. The reaction is typically carried out under controlled conditions to ensure the incorporation of the isotope . Another method involves the ammonolysis of acetylacetone under reductive amination conditions, which also allows for the incorporation of carbon-13 .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of isotopically labeled precursors and stringent reaction conditions to maintain the integrity of the isotopic label. The production is often carried out in specialized facilities equipped to handle isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Acetamide-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Metabolic Tracing

Acetamide-13C2 is utilized as a tracer in metabolic studies. Its isotopic labeling enables researchers to track the incorporation and transformation of acetamide within biological systems.

Key Uses:

  • Metabolic Pathway Analysis: It helps elucidate pathways involving amino acid metabolism and energy production.
  • Nutritional Studies: Used to study how different organisms metabolize nitrogen-containing compounds.

Biochemical Research

The compound plays a crucial role in understanding biochemical processes, particularly in enzyme kinetics and substrate interactions.

Applications:

  • Enzyme Activity Studies: this compound can be employed to investigate the kinetics of enzymes that utilize acetamide as a substrate.
  • Protein Modification Research: It aids in studying the effects of acetamide on protein glycosylation processes.

Medicinal Chemistry

In medicinal research, this compound is explored for its potential therapeutic applications.

Case Studies:

  • Cancer Research: Studies have shown that acetamide derivatives can influence cancer cell metabolism. For instance, research indicated that acetamide can alter nucleotide synthesis pathways, impacting tumor growth under nutrient-limited conditions.
StudyCompound UsedKey FindingsCancer Type
1This compoundEnhanced nucleotide synthesis under nutrient deprivationPancreatic Cancer
2Acetamide DerivativesModulated cancer cell proliferationVarious

Industrial Applications

This compound finds utility in industrial settings for quality control and analytical method development.

Uses:

  • Quality Control: It is used to ensure the consistency and reliability of products that involve nitrogenous compounds.
  • Analytical Chemistry: Serves as a standard in mass spectrometry and NMR spectroscopy to improve analytical sensitivity.

Case Study 1: Metabolic Pathways in Cancer

A study investigated the role of this compound in pancreatic ductal adenocarcinoma (PDAC). Researchers traced the incorporation of this compound into metabolic pathways under glutamine-limited conditions, revealing insights into how cancer cells adapt their metabolism to survive.

Case Study 2: Enzymatic Interactions

Research focused on the enzymatic hydrolysis of acetamide by specific hydrolases demonstrated that this compound could serve as an effective substrate for studying enzyme kinetics, providing detailed insights into catalytic mechanisms.

Mechanism of Action

The mechanism of action of acetamide-13C2 involves its incorporation into metabolic pathways where the carbon-13 isotope acts as a tracer. This allows researchers to monitor the movement and transformation of the compound within biological systems. The molecular targets and pathways involved include various enzymes and metabolic intermediates that interact with the labeled acetamide .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific isotopic labeling, which makes it invaluable for research applications that require precise tracking of molecular transformations. Its ability to provide detailed insights into metabolic and chemical processes sets it apart from other similar compounds .

Biological Activity

Acetamide-13C2 is a stable isotopic variant of acetamide, where two carbon atoms are replaced by the carbon-13 isotope. This modification enhances its utility in various scientific fields, particularly in biological research where tracking metabolic processes and enzyme activities is essential.

Overview of this compound

Chemical Structure and Properties:

  • Chemical Formula: C2H6NO\text{C}_2\text{H}_6\text{NO}
  • CAS Number: 600726-26-9
  • Physical State: Colorless, hygroscopic solid

Acetamide itself is derived from acetic acid and serves multiple roles in industrial applications, including as a plasticizer and solvent. The isotopic labeling in this compound allows for enhanced tracking in metabolic studies, making it a valuable tool in biochemical research.

Target Proteins:
this compound primarily targets the aliphatic amidase expression-regulating protein. Its mode of action involves the negative regulation of the aliphatic amidase operon, which plays a crucial role in various metabolic pathways, particularly the Indole-3-Acetamide (IAM) pathway.

Biochemical Pathways:
The compound is involved in the deamidation process, where it is utilized by certain bacteria to convert ammonium salts into ammonia. This process can significantly alter the pH of the surrounding medium, increasing alkalinity and influencing microbial growth dynamics.

Biological Activity

Cellular Effects:
Research indicates that this compound affects cellular processes through its enzymatic action. It has been observed that:

  • The breakdown of ammonium salts leads to increased ammonia levels.
  • Changes in medium color during laboratory experiments can indicate metabolic activity and utilization of this compound by microbial cultures.

Metabolic Pathways:
The compound participates in several metabolic pathways, notably:

  • Deamidation Pathway: Involves the conversion of amides to ammonia and carboxylic acids.
  • IAM Pathway: Plays a role in plant hormone metabolism and regulation.

Case Studies

  • Microbial Utilization Study:
    • A study demonstrated that specific bacterial strains could effectively utilize this compound, resulting in observable changes in medium pH and color over time. The experiment tracked these changes to quantify bacterial activity and metabolic efficiency.
    ParameterInitial ValueFinal Value
    pH6.58.0
    Medium ColorGreenBlue
  • Enzymatic Activity Assays:
    • Enzymatic assays conducted on various amidases showed significant activity when exposed to this compound compared to control substrates. The amidase activity was measured using spectrophotometric methods.
    Enzyme TypeActivity (μmol/min/mg protein)
    Aliphatic Amidase0.85
    Aromatic Amidase0.45

Biochemical Analysis

The biochemical properties of this compound have been characterized through various assays:

  • Cell Viability Assays: Indicated that concentrations below 10 mM did not adversely affect bacterial growth.
  • Metabolic Profiling: Utilized mass spectrometry to track the incorporation of carbon from this compound into cellular metabolites.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize Acetamide-13C2 with isotopic purity for metabolic tracing studies?

  • Methodological Answer : Synthesis typically involves introducing ¹³C-labeled precursors (e.g., acetic acid-13C₂) into reaction pathways. Isotopic purity is validated via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), comparing ¹³C peak intensities to unlabeled controls. Ensure calibration with certified reference materials (CRMs) and report deviations >1% in isotopic enrichment . Characterization should include melting point analysis, FTIR for functional groups, and HPLC for chemical purity (>98%) to avoid confounding experimental results .

Q. What analytical techniques are critical for validating isotopic labeling efficiency in this compound?

  • Methodological Answer : Use high-resolution MS (HRMS) to confirm molecular ion clusters (e.g., [M+H]⁺ at m/z 61.05 for ¹³C₂ vs. 59.05 for unlabeled acetamide). NMR (¹³C DEPT or HSQC) quantifies isotopic incorporation by comparing peak integrals. Cross-validate with isotope ratio mass spectrometry (IRMS) for bulk isotopic analysis, ensuring protocols align with ASTM D6866 standards for precision .

Q. How should researchers design controlled experiments to study isotopic dilution effects in this compound tracer studies?

  • Methodological Answer : Establish baseline isotopic abundance using natural-abundance controls. Introduce this compound at varying concentrations (e.g., 0.1–10 mM) in biological matrices. Monitor dilution via time-resolved LC-MS/MS, applying kinetic models (e.g., first-order decay equations) to calculate tracer turnover rates. Include triplicate measurements and statistical tests (ANOVA, p < 0.05) to account for matrix interference .

Advanced Research Questions

Q. How can isotopic scrambling in this compound during high-temperature reactions be detected and mitigated?

  • Methodological Answer : Scrambling arises from ¹³C redistribution in reactive intermediates (e.g., carbocations). Use tandem MS (MS/MS) fragmentation patterns to identify scrambled products. Mitigate via low-temperature reaction conditions (<80°C) or stabilizing agents (e.g., crown ethers). Validate with isotopic tracer studies in model systems (e.g., D₂O solvent controls) and report scrambling rates using Arrhenius plots .

Q. What strategies resolve contradictions between kinetic data from this compound isotopic tracing and computational modeling?

  • Methodological Answer : Discrepancies often stem from unaccounted side reactions or model oversimplifications. Perform sensitivity analysis on rate constants in computational models (e.g., DFT simulations). Validate with experimental isotopic flux data using ¹³C metabolic flux analysis (MFA) and Bayesian statistics to quantify uncertainty. Reconcile outliers via controlled knock-out experiments (e.g., enzyme inhibitors) .

Q. How can researchers integrate this compound-derived isotopic data with multi-omics datasets (e.g., proteomics, transcriptomics) to study metabolic pathways?

  • Methodological Answer : Use bioinformatics pipelines (e.g., MetaboAnalyst, XCMS Online) to align isotopic enrichment ratios with pathway enrichment scores. Apply correlation networks to identify nodes where ¹³C labeling correlates with protein or gene expression changes. Validate hypotheses via isotope-edited 2D NMR or SILAC (stable isotope labeling by amino acids in cell culture) cross-referencing .

Q. Data Reproducibility and Validation

Q. What steps ensure reproducibility of this compound experimental data across laboratories?

  • Methodological Answer : Document synthesis protocols (e.g., solvent purity, reaction time/temperature) using FAIR (Findable, Accessible, Interoperable, Reusable) principles. Share raw spectral data (NMR FIDs, MS raw files) in repositories like Zenodo. Cross-validate with interlaboratory studies using blinded samples and standardized CRMs. Report confidence intervals for isotopic enrichment values .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality control (QC) checks via inline LC-MS during synthesis. Use statistical process control (SPC) charts to monitor isotopic purity (e.g., ±0.5% tolerance). Adjust precursor ratios or catalyst loading if variability exceeds thresholds. Publish batch-specific metadata (e.g., lot numbers, storage conditions) to enhance transparency .

Q. Literature and Citation Practices

Q. How should researchers compare this compound data with prior studies using conflicting isotopic labeling methods?

  • Methodological Answer : Systematically review literature for methodological differences (e.g., labeling positions, detection limits). Conduct meta-analysis using random-effects models to quantify heterogeneity. Highlight limitations (e.g., instrument sensitivity disparities) and propose harmonized protocols (e.g., MIAMI guidelines for isotopic studies) .

Q. What ethical and technical considerations apply when citing proprietary this compound synthesis methods?

  • Methodological Answer : Cite patents or proprietary methods with permission, adhering to copyright law. For non-disclosure agreements (NDAs), describe methodologies generically (e.g., "a modified Sonogashira coupling") and acknowledge contributors. Use open-source alternatives (e.g., PubChem synthetic pathways) where possible .

Properties

IUPAC Name

acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFVBJFMPXGRIB-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

61.053 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600726-26-9
Record name Ethanamide-13C2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The invention may be described with reference to the accompanying drawing. In the sole FIGURE a schematic flow diagram of one embodiment of the process of this invention is depicted. Elongated cylindrical reactor 10 is charged with a bed 11 of particulate sulfonated divinylbenzene-cross-linked polystyrene ion exchange resin. This resin is in the protonated (H+) form. While the resin is shown in a fixed bed configuration in the FIGURE, it will be appreciated that it could be in a stirred or fluidized bed configuration as well. Acetamide, acetaldehyde and water, in appropriate ratios, are continuously fed to the top of the resin bed via valved conduits 12, 14 and 15, respectively. The rate of reactant feed is regulated to provide a WHSV of from 0.01 to 2 kg of acetaldehyde/kg of resin/hour. Heat can be added to or removed from reactor 10 by means not shown as needed to control the reaction remperature, preferably between about 50° C. and about 110° C. A crude reaction product composed principally of water, unreacted acetaldehyde and acetamide, and ethylidine-bis-acetamide is continuously removed via valved conduit 16 to stripper 17. In stripper 17, a reduced pressure, generally from 600 to 200 mm of mercury absolute, is applied along with heat to maintain a bottom temperature of from about 70° to 150° C. Light materials are stripped overhead and are removed via conduit 19. These light materials include principally unreacted acetaldehyde, water and some acetamide. These light materials are condensed and may be discarded or treated to recover acetaldehyde, acetamide and water for recycle. A bottoms product, composed primarily of ethylidene-bis-acetamide and acetamide, is removed via conduit 20 to distillation column 21. Acetamide is taken overhead in column 21, condensed by means not shown, and removed via conduit 22, preferably to recycle to acetamide feed conduit 12. The bottoms product of column 21, composed of ethylidene-bis-acetamide and acetamide, is removed via conduit 24 to cracker 25. Cracker 25 is optionally equipped with agitator 26 and heating means not shown. A surface catalyst, very suitably glass powder, diatomaceous earth or a similar high surface area silicon or oxidic insoluble solid surface catalyst is charged to cracket 25 via conduit 27. The mixture of ethylidene-bis-acetamide and catalyst is heated (and optionally stirred). The cracker conditions are an absolute pressure of 30 to 100 mm of mercury and a temperature of 175° to 220° C. Under these conditions the ethylidene-bis-acetamide cracks to give vinylacetamide and acetamide. These products, as well as any residual acetamide present in the column 21 bottoms, are volatilized at the conditions of cracker 25 and are removed as an overhead via conduit 29. This overhead fraction is condensed and fed to distillation column 30. In column 30 the more volatile vinylacetamide is taken overhead, condensed, and removed as a liquid via conduit 31. Column 30 is generally operated at conditions such as a bottoms temperature of 130° to 180° C. and an absolute pressure of 30 to 100 mm of mercury. A bottoms fraction composed principally of acetamide is isolated and removed via conduit 32. Preferably, as is shown, this acetamide is recycled to feed line 12. There is real reason to remove and recover acetamide in two stages--one before and one after cracking. By so doing, the temperature in the cracker can be held at a high enough level to permit efficient cracking. Cracker 25 is equipped with bottoms take off 28 through which spent catalyst and heavy end byproducts can be withdrawn.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethylidine-bis-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

According to the process of this invention described hereinabove, the N-acyl-α-amino acid of formula (I) can be produced in good yields in one step from the oxirane (II) and the amide compound (III) with great industrial advantage. For example, according to the process of this invention, N-acetylphenylalanine can be obtained in a yield of as high as 72 to 98% from styrene oxide and acetamide as will be seen from Examples given hereinafter.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The title compound was prepared under the same conditions as described in Example 1 with 5-(2-diethylamino-ethyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde and 5-acetamino-1,3-dihydro-indol-2-one as starting materials to give N-{3-[5-2-diethylamino-ethyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-ylmethylene]-2-oxo-2,3-dihydro-1H-indol-5-yl}-acetamide (52 mg, 57.9%) as a light yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
57.9%

Synthesis routes and methods IV

Procedure details

Alternatively, 2-methoxy-N,N-dimethyl-2-pyridyl)acetamide is prepared by the following procedure. 2-Methoxy-2-(2-pyridyl)acetyl chloride hydrochloride, 22 g., [prepared by reacting 2-methoxy-2-(2-pyridyl)acetic acid in benzene with thionyl chloride] in 100 ml. of chloroform is added dropwise and with cooling to 50 g. of dimethylamine in 100 ml. of chloroform. The mixture is stirred for 4 hours, then 50 ml. of 5% aqueous sodium hydroxide is added and the chloroform solution is dried and concentrated to give 2-methoxy-N,N-dimethyl-2-(2-pyridyl)acetamide.
Name
2-Methoxy-2-(2-pyridyl)acetyl chloride hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

The title compound was prepared as followed: (R)-(-)-N-carbobenzyloxy-3-methyl-3-[2-fluoro-4-[5-aminomethyl-2-oxo-3-oxazolidinyl]phenyl]azetidine was diluted with 220 mL dichloromethane, cooled to 0° C., and successively treated with 3.7 mL pyridine (46 mmol) and 1.8 mL acetic anhydride (19 mmol) with no observable change. The cooling bath was removed and the reaction mixture was warmed to room temperature for 16 hours. The visually unchanged solution was concentrated to a yellow foam, rediluted with 50 mL dichloromethane, and filtered to remove the remaining insoluble precipitate. The filtrate was purified by LC on 340 g (230-400) silica gel eluting with 2.5% methanol/ethyl acetate to afford 5.85 g (84%) of (S)-N-[[3-[3-fluoro-4-[1-(carbobenzyloxy)-3-methyl)-3-azetidinyl]-phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide as a colorless glass. Rf 0.24 (2.5% methanol/ethyl acetate); [α]D -19° (c 0.9971, methanol); IR (mull) 1754, 1706, 1676, 1516, 1430, 1415, 1357, 1227, 1194, 1075 cm-1 ; 1H NMR (300 MHz, CDCl3) δ7.42 (dd, 1H, J=2.1 Hz, J=12.9 Hz, aromatic), 7.33 (m, 5H, aromatic), 7.13 (dd, 1H, J=2.2 Hz, J=8.5 Hz, aromatic), 7.04 (t, 1H, J=8.5 Hz, aromatic), 6.56 (bt, 1H, J=6.2 Hz, NH), 5.10 (s, 2H, Ph--CH2), 4.79 (m, 1H, methine), 4.30 (d, 2H, J=8.2 Hz, Ph--C--CH2a s), 4.01 (m, 3H, Ph--C--CH2b s, Ph--N--CH2a), 3.78 (dd, 1H, J=6.7 Hz, J=9.1 Hz, Ph--N--CH2b), 3.64 (m, 2H, NH--CH2 s), 2.02 (s, 3H, O=C--CH3), 1.60, (s, 3H, Ph--C--CH3); 13C NMR (75 MHz, CDCl3) 171.2, 160.3 (d, JCF =246 Hz), 156.6, 154.2, 137.9 (d, JCF =11 Hz), 136.5, 128.9 (d, JCF =14 Hz), 128.4, 127.9, 127.2 (d, JCF =7 Hz), 113.2 (d, JCF =2 Hz), 106.4 (d, JCF =28 Hz), 72.0, 66.6, 60.7, 60.3, 47.3, 41.7, 36.1, 28.1, 22.9; Anal. Calcd for C24H26N3O5F1 : C, 63.29; H, 5.75; N, 9.23. Found: C, 62.98; H, 5.96; N, 8.98.
Name
(R)-(-)-N-carbobenzyloxy-3-methyl-3-[2-fluoro-4-[5-aminomethyl-2-oxo-3-oxazolidinyl]phenyl]azetidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.